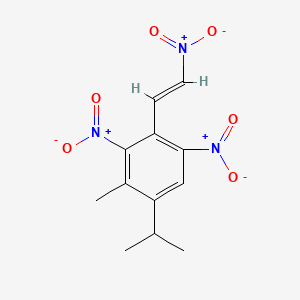
trans-4-Isopropyl-3-methyl-beta,2,6-trinitrostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene is an organic compound with a complex structure characterized by multiple nitro groups and a nitrovinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene typically involves nitration reactions. One common method is the nitration of a suitable precursor, such as 4-isopropyl-3-methylbenzene, using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents used.
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of dinitrobenzoic acids.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The nitrovinyl group can undergo conjugation with nucleophiles, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dinitrotoluene: Similar structure but lacks the isopropyl and nitrovinyl groups.
4-Methyl-1,2-dinitrobenzene: Similar nitro substitution pattern but different alkyl substituents.
2-Methyl-1,3-dinitrobenzene: Similar nitro substitution pattern but different positions of the nitro groups
Uniqueness
4-Isopropyl-3-methyl-2,6-dinitro-1-[(E)-2-nitrovinyl]benzene is unique due to the presence of both isopropyl and nitrovinyl groups, which confer distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. These structural features make it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
34210-02-1 |
|---|---|
Molecular Formula |
C12H13N3O6 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
4-methyl-1,3-dinitro-2-[(E)-2-nitroethenyl]-5-propan-2-ylbenzene |
InChI |
InChI=1S/C12H13N3O6/c1-7(2)10-6-11(14(18)19)9(4-5-13(16)17)12(8(10)3)15(20)21/h4-7H,1-3H3/b5-4+ |
InChI Key |
YTIOPNHCAHIHFP-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])/C=C/[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=C(C=C1C(C)C)[N+](=O)[O-])C=C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















